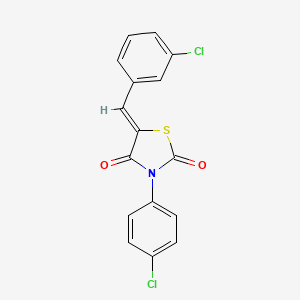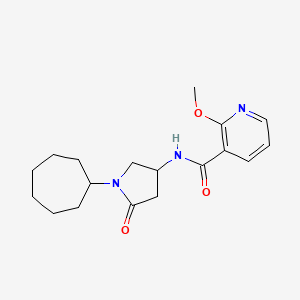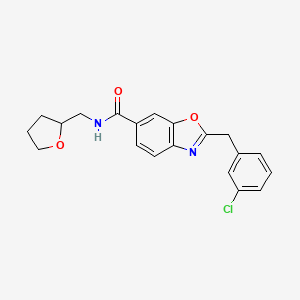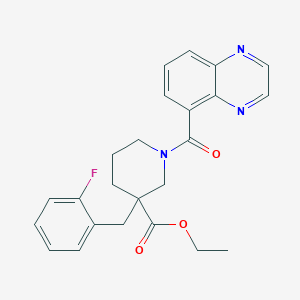
5-(3-chlorobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorobenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as CBZ, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. CBZ is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 220-222°C.
科学研究应用
CBZ has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antitumor, and anti-inflammatory properties. CBZ has also been investigated as a potential treatment for diabetes, obesity, and Alzheimer's disease. In addition, CBZ has been used as a starting material for the synthesis of other thiazolidinedione derivatives with improved pharmacological properties.
作用机制
The exact mechanism of action of CBZ is not fully understood, but it is believed to act by binding to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. CBZ has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth by activating PPARγ. CBZ has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CBZ has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. CBZ has also been shown to reduce inflammation and inhibit tumor growth in animal models of cancer. In addition, CBZ has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
CBZ has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. CBZ is also relatively stable and can be stored for long periods of time. However, CBZ has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer to animals. In addition, CBZ has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are a number of future directions for research on CBZ. One area of research is the development of more potent and selective PPARγ agonists based on the structure of CBZ. Another area of research is the investigation of the potential therapeutic applications of CBZ in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to elucidate the exact mechanism of action of CBZ and its potential side effects.
合成方法
The synthesis of CBZ involves the condensation of 3-chlorobenzaldehyde and 4-chlorophenylacetic acid with thiosemicarbazide in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of CBZ is typically around 60-70%.
属性
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S/c17-11-4-6-13(7-5-11)19-15(20)14(22-16(19)21)9-10-2-1-3-12(18)8-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPITKOBEJYEBT-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)

![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)

![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6103983.png)